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molecular formula C11H9NO2 B3051495 3-methylidene-1-phenylpyrrolidine-2,5-dione CAS No. 34105-39-0

3-methylidene-1-phenylpyrrolidine-2,5-dione

Cat. No. B3051495
M. Wt: 187.19 g/mol
InChI Key: JLLCBHHFPWVBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452889B2

Procedure details

A suspension of the 2-[(N-phenylcarbamoyl)methyl]prop-2-enoic acid (700 mg, 3.41 mmol) in Ac2O (15 mL) was then treated with NaOAc (327 mg, 3.98 mmol) and shaken for 14 hours at 89° C. The resulting clear solution was dried on a Savant™, dissolved in EtOAc and washed with H2O and brine. The organic layers were then dried down on Savant™ to yield 3-methylene-1-phenylazolidine-2,5-dione, a compound of formula (7′).
Name
2-[(N-phenylcarbamoyl)methyl]prop-2-enoic acid
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
327 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]([CH2:10][C:11](=[CH2:15])[C:12](O)=[O:13])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC([O-])=O.[Na+]>CC(OC(C)=O)=O>[CH2:15]=[C:11]1[CH2:10][C:8](=[O:9])[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:12]1=[O:13] |f:1.2|

Inputs

Step One
Name
2-[(N-phenylcarbamoyl)methyl]prop-2-enoic acid
Quantity
700 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)CC(C(=O)O)=C
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)OC(=O)C
Step Two
Name
Quantity
327 mg
Type
reactant
Smiles
CC(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
89 °C
Stirring
Type
CUSTOM
Details
shaken for 14 hours at 89° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting clear solution was dried on a Savant™
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc
WASH
Type
WASH
Details
washed with H2O and brine
CUSTOM
Type
CUSTOM
Details
The organic layers were then dried down on Savant™

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C=C1C(N(C(C1)=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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